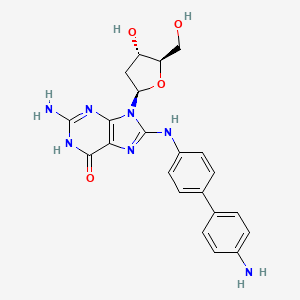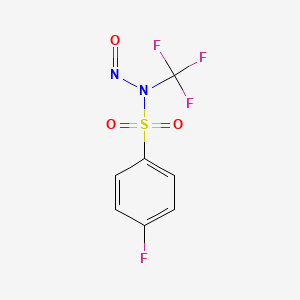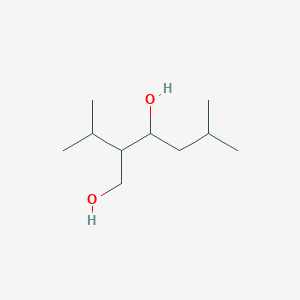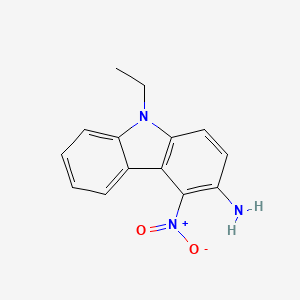
9-Ethyl-4-nitro-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-4-nitro-9H-carbazol-3-amine: is an organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their tricyclic structure, consisting of two benzene rings fused on either side of a nitrogen-containing five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 9th position, a nitro group at the 4th position, and an amine group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-4-nitro-9H-carbazol-3-amine typically involves the nitration of 9-ethylcarbazole followed by the reduction of the nitro group to an amine. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The reduction step can be carried out using sodium sulfide or other suitable reducing agents.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-4-nitro-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium sulfide.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide and catalytic hydrogenation are commonly used for reducing the nitro group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 9-Ethyl-4-amino-9H-carbazol-3-amine.
Substitution: Formation of various substituted carbazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9-Ethyl-4-nitro-9H-carbazol-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 9-Ethyl-4-nitro-9H-carbazol-3-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-9-ethylcarbazole
- 9-Ethyl-3-nitrocarbazole
- 3-Bromo-9-ethylcarbazole
- 3-Chloro-9-ethylcarbazole
Uniqueness
9-Ethyl-4-nitro-9H-carbazol-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and therapeutic agents.
Propriétés
Numéro CAS |
80776-28-9 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
9-ethyl-4-nitrocarbazol-3-amine |
InChI |
InChI=1S/C14H13N3O2/c1-2-16-11-6-4-3-5-9(11)13-12(16)8-7-10(15)14(13)17(18)19/h3-8H,2,15H2,1H3 |
Clé InChI |
WBKDHCHZJMEVCV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C31)C(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


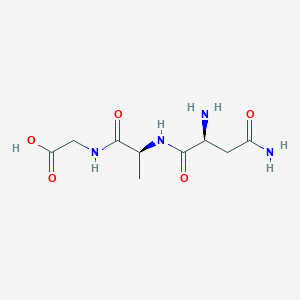

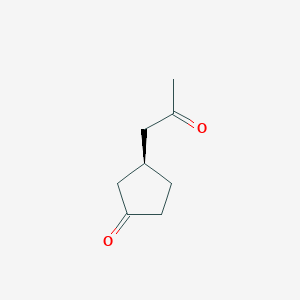
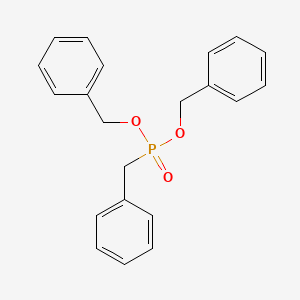
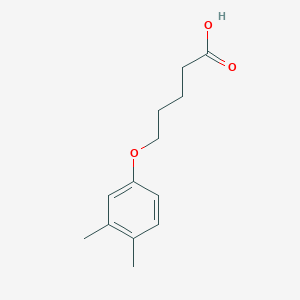


![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
